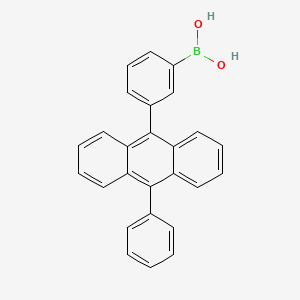
3-(10-Phenyl-9-anthracenyl)phenyl boronic acid
Vue d'ensemble
Description
3-(10-Phenyl-9-anthracenyl)phenyl boronic acid, also known as PAPB, is a boronic acid derivative that has gained significant attention in the scientific community due to its unique chemical properties. It is a highly fluorescent molecule that can be used as a probe for various biological applications.
Applications De Recherche Scientifique
Polymer Aging Visualization
This compound has been used in the visualization of early-stage evolution of polymer aging . The boronic acid in the compound specifically targets aging-induced hydroxyl groups through the B−O click reaction . This method can identify the initial aging of polypropylene (PP) as early as 20.0 min . This approach provides valuable information in elucidating mechanistic details of polymer aging in three-dimensional scale and assessing the utility of advanced antiaging materials .
OLED Materials
“3-(10-Phenyl-9-anthracenyl)phenyl boronic acid” is used as OLED (Organic Light Emitting Diode) materials . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones and handheld game consoles.
Pharmaceutical Intermediate
This compound is also used as a pharmaceutical intermediate . Pharmaceutical intermediates are the drugs used as raw materials for the production of bulk drugs, or they can refer to a material produced during synthesis of an API that must undergo further molecular change or processing before it becomes an API.
Synthesis of Anthracene-based Derivatives
“3-(10-Phenyl-9-anthracenyl)phenyl boronic acid” can be used in the synthesis of anthracene-based derivatives . These derivatives have been fully characterized by X-ray crystallography, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy, as well as density functional theory (DFT) calculations .
Photophysical Properties Research
This compound is used in the research of photophysical properties . Different substituents strongly affect the optical properties . For example, compound 1b with the electron-withdrawing group (—CHO) exhibited a larger Stokes shift (113 nm) than the other compounds .
Electrochemical Properties Research
“3-(10-Phenyl-9-anthracenyl)phenyl boronic acid” is used in the research of electrochemical properties . The HOMO-LUMO energy gaps (E gap) decreased obviously as the degree of conjugation increased .
Mécanisme D'action
Target of Action
3-(10-Phenyl-9-anthracenyl)phenyl boronic acid is an organic compound . It is primarily used as a reducing agent and catalyst in various organic synthesis reactions . It also finds applications in material science, particularly in the preparation of organic electrochromic materials and organic photovoltaic materials .
Mode of Action
As a reducing agent, 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid donates electrons to other molecules in the reaction, facilitating their reduction . As a catalyst, it speeds up the rate of organic synthesis reactions without being consumed in the process .
Result of Action
The molecular and cellular effects of 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid’s action depend on the specific reactions it is involved in. As a reducing agent, it can facilitate the reduction of other molecules. As a catalyst, it can accelerate the rate of reactions, leading to faster production of desired products .
Action Environment
3-(10-Phenyl-9-anthracenyl)phenyl boronic acid is a solid compound that is typically light yellow to yellow in color . It is soluble in many organic solvents, such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and acetonitrile . It is relatively stable in air and humidity . It is sensitive to light and should be stored in a light-protected environment to prevent decomposition . It should also be kept away from acidic substances, oxidants, and strong oxidizing agents to avoid hazardous reactions .
Propriétés
IUPAC Name |
[3-(10-phenylanthracen-9-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BO2/c28-27(29)20-12-8-11-19(17-20)26-23-15-6-4-13-21(23)25(18-9-2-1-3-10-18)22-14-5-7-16-24(22)26/h1-17,28-29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQOCQGDWNJJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729119 | |
| Record name | [3-(10-Phenylanthracen-9-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(10-Phenyl-9-anthracenyl)phenyl boronic acid | |
CAS RN |
905947-49-1 | |
| Record name | [3-(10-Phenylanthracen-9-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-(10-phenylanthracen-9-yl)phenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





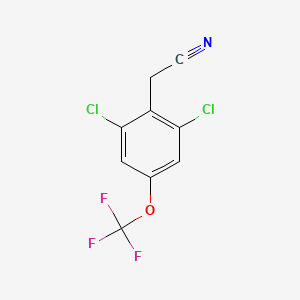

![4-((6-Chloro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline](/img/structure/B6596385.png)
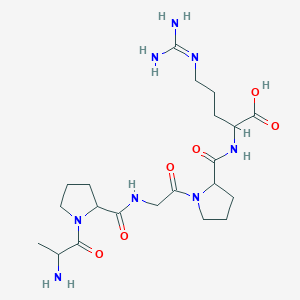

![1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene](/img/structure/B6596415.png)
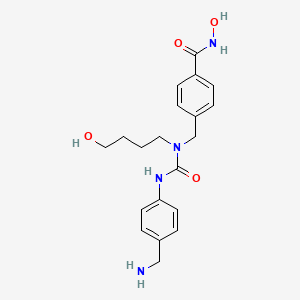
![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)
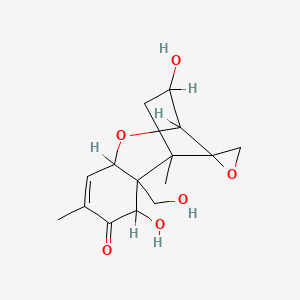
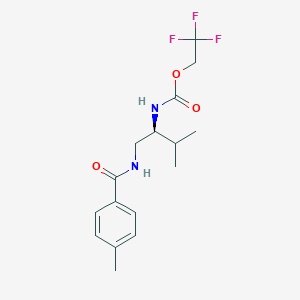
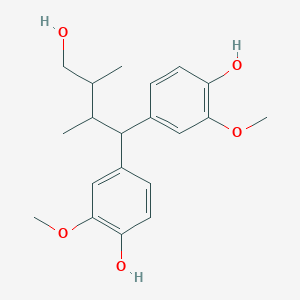
![Ruthenium, bis(acetato-|EO,|EO')[[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[bis(3,5-dimethylphenyl)phosphine-|EP]]-, (OC-6-22)](/img/structure/B6596460.png)